molecular formula C13H18O2 B13074164 1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one

1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13074164
M. Wt: 206.28 g/mol
InChI Key: OHDYZHMJWFSCHC-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and two methyl groups on the phenyl ring, as well as a dimethylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 4-hydroxy-2,6-dimethylphenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: 1-(4-Oxo-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one.

    Reduction: 1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-ol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2,6-dimethylphenyl thiocyanate: Similar structure but with a thiocyanate group instead of a carbonyl group.

    Elamipretide: A peptide compound with a similar hydroxy-2,6-dimethylphenyl group, used in mitochondrial research.

Uniqueness

1-(4-Hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(4-hydroxy-2,6-dimethylphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H18O2/c1-8-6-10(14)7-9(2)11(8)12(15)13(3,4)5/h6-7,14H,1-5H3

InChI Key

OHDYZHMJWFSCHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C(C)(C)C)C)O

Origin of Product

United States

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